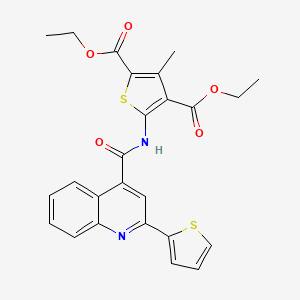
Diethyl 3-methyl-5-(2-(thiophen-2-yl)quinoline-4-carboxamido)thiophene-2,4-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 3-methyl-5-(2-(thiophen-2-yl)quinoline-4-carboxamido)thiophene-2,4-dicarboxylate is a useful research compound. Its molecular formula is C25H22N2O5S2 and its molecular weight is 494.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Diethyl 3-methyl-5-(2-(thiophen-2-yl)quinoline-4-carboxamido)thiophene-2,4-dicarboxylate is a compound of significant interest due to its potential biological activities. This article examines the compound's synthesis, biological properties, and research findings, supported by data tables and case studies.
Synthesis
The synthesis of this compound typically involves a multi-step process that integrates thiophene and quinoline derivatives. The reaction conditions often include refluxing specific precursors in solvents such as ethanol or dimethylformamide (DMF), followed by purification techniques like recrystallization or chromatography to obtain the final product in high yield.
Biological Activity
The biological activity of this compound has been explored in various studies, focusing on its cytotoxicity, antibacterial properties, and potential as an anti-cancer agent. Below are key findings from the literature:
Cytotoxicity
- In Vitro Studies : this compound has shown promising cytotoxic effects against several cancer cell lines. For instance, a study reported IC50 values ranging from 1.4 to 2.0 µM for related compounds in the same structural class against prostate cancer cells (PC3) .
- Mechanism of Action : The compound may exert its cytotoxic effects through the inhibition of tubulin polymerization, similar to other quinoline derivatives. However, specific assays indicated that some derivatives did not demonstrate significant activity at tested concentrations .
Antibacterial Activity
Research has also evaluated the antibacterial properties of compounds related to this compound. In vitro screening against various bacterial strains revealed variable effectiveness, suggesting that structural modifications can significantly influence antimicrobial potency.
Data Table: Summary of Biological Activities
| Biological Activity | Test Methodology | Results |
|---|---|---|
| Cytotoxicity | MTT Assay | IC50 values: 1.4 - 2.0 µM against PC3 cells |
| Antibacterial | Agar Well Diffusion | Variable activity against Gram-positive and Gram-negative bacteria |
| Antioxidant | DPPH Scavenging Assay | Moderate antioxidant activity observed |
Case Studies
- Case Study on Anticancer Activity : A study conducted by researchers at King Saud University investigated a series of quinoline derivatives for their anticancer properties. The study highlighted that compounds with thiophene substitutions exhibited enhanced cytotoxicity compared to their non-thiophene counterparts .
- Antimicrobial Screening : Another research effort focused on synthesizing metal complexes with the target compound and evaluating their antimicrobial efficacy against clinical isolates of bacteria. Results indicated that certain metal complexes derived from thiophene-based compounds demonstrated superior antibacterial activity compared to free ligands .
Propiedades
IUPAC Name |
diethyl 3-methyl-5-[(2-thiophen-2-ylquinoline-4-carbonyl)amino]thiophene-2,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O5S2/c1-4-31-24(29)20-14(3)21(25(30)32-5-2)34-23(20)27-22(28)16-13-18(19-11-8-12-33-19)26-17-10-7-6-9-15(16)17/h6-13H,4-5H2,1-3H3,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDFNOOCQWQHSPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













